![molecular formula C11H7ClN2O2S B1607744 2-[(4-Chlorophenyl)thio]-3-nitropyridine CAS No. 26820-31-5](/img/structure/B1607744.png)

2-[(4-Chlorophenyl)thio]-3-nitropyridine

Übersicht

Beschreibung

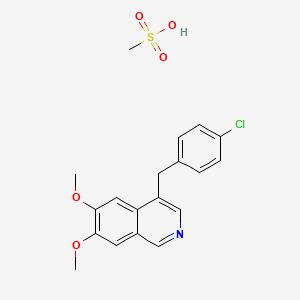

“2-[(4-Chlorophenyl)thio]-3-nitropyridine” is a chemical compound with the molecular formula C11H7ClN2O2S . Its average mass is 266.703 Da and its monoisotopic mass is 265.991669 Da .

Synthesis Analysis

The synthesis of compounds similar to “2-[(4-Chlorophenyl)thio]-3-nitropyridine” often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorophenyl)thio]-3-nitropyridine” can be analyzed using various spectroanalytical data such as NMR, IR, and HRMS . The exact structure would require further analysis using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving “2-[(4-Chlorophenyl)thio]-3-nitropyridine” and similar compounds are often complex and involve multiple steps . These reactions can include various cyclization processes and domino reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Chlorophenyl)thio]-3-nitropyridine” can be determined using various analytical techniques. The compound has a molecular formula of C11H7ClN2O2S and an average mass of 266.703 Da .Wissenschaftliche Forschungsanwendungen

Electrophile and Nucleophile Synthesis

A study by Zhang, Tomizawa, and Casida (2004) demonstrated the synthesis of 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran using alpha-nitro ketone intermediates, highlighting the dual role of these compounds as both electrophiles and nucleophiles. This finding has implications in the study of Drosophila nicotinic receptors (Zhang, Tomizawa, & Casida, 2004).

Programmable Molecular Diodes

Derosa, Guda, and Seminario (2003) explored the use of the 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule for creating programmable molecular diodes. These diodes demonstrate charge-induced conformational switching and rectifying behavior, with potential applications in memory devices and nano-actuators (Derosa, Guda, & Seminario, 2003).

Luminescent Agents for Imaging

Amoroso et al. (2008) investigated a luminescent agent, the 3-chloromethylpyridyl bipyridine fac tricarbonyl rhenium cation, which accumulates in mitochondria. This compound is notable for its long luminescence lifetime and large Stokes shift, representing a significant advance in imaging and targeting biological entities (Amoroso et al., 2008).

Insecticide Metabolism

Ford and Casida (2006) studied the metabolism of chloropyridinyl neonicotinoid insecticides in mice, focusing on compounds that share the 6-chloro-3-pyridinylmethyl group. This research provides insight into the metabolic pathways and pharmacokinetics of these widely used insecticides (Ford & Casida, 2006).

Synthesis of Substituted Thiophenes

O'Connor et al. (2010) developed a new approach to synthesize 3-nitro-2-substituted thiophenes. This method involves the use of commercially available 1,4-dithane-2,5-diol and nitroalkenes, leading to a rapid and clean synthesis process (O'Connor et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds such as pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

Related compounds like chlorfenapyr, a pro-insecticide, are metabolized into an active insecticide after entering the host . This suggests that 2-[(4-Chlorophenyl)thio]-3-nitropyridine might also undergo metabolic activation to exert its effects.

Biochemical Pathways

It’s worth noting that related compounds have been shown to affect various biochemical pathways, leading to their pharmacological effects .

Result of Action

Related compounds have been shown to have significant effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2S/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCQATHISNEWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379003 | |

| Record name | 2-[(4-Chlorophenyl)sulfanyl]-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671228 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-Chlorophenyl)thio]-3-nitropyridine | |

CAS RN |

26820-31-5 | |

| Record name | 2-[(4-Chlorophenyl)sulfanyl]-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1607669.png)

![11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene](/img/structure/B1607676.png)